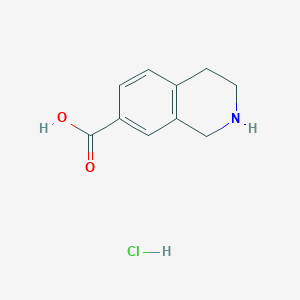

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid hydrochloride

Overview

Description

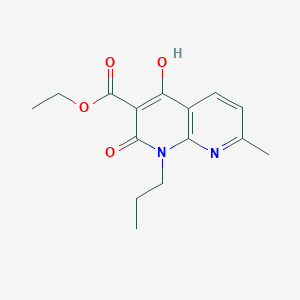

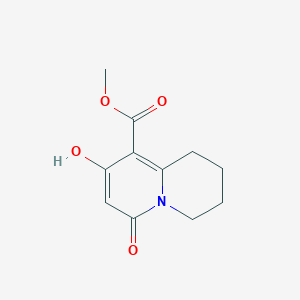

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 220247-71-2 . It has a molecular weight of 213.66 . The IUPAC name for this compound is 1,2,3,4-tetrahydro-7-isoquinolinecarboxylic acid hydrochloride .

Synthesis Analysis

The synthesis of this compound and its analogs has been a topic of interest in medicinal chemistry . Various synthetic strategies have been used for constructing the core scaffold of these compounds . For instance, one approach involves the Wittig–Horner olefination of N-Cbz protected α-aminomethylenebisphosphonate with benzaldehyde followed by electron-transfer reduction and Pictet–Spengler cyclization .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO2.ClH/c12-10 (13)8-2-1-7-3-4-11-6-9 (7)5-8;/h1-2,5,11H,3-4,6H2, (H,12,13);1H . This provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications

Chemical Synthesis and Modifications

- Decarboxylation and Derivative Formation : Decarboxylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives results in the formation of 4-substituted isoquinoline derivatives, which vary according to the solvent used (Tachibana, Matsuo, & Yamada, 1968).

- Derivative Preparation and Characterization : Various derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, such as hydrochloride of methyl ester and N-acetyl derivative, have been prepared and characterized using NMR spectra and other methods (Jansa, Macháček, & Bertolasi, 2006).

Biological Applications

- Effects on Mice Behavior : Certain derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid were found to transiently increase locomotor activity in mice after peripheral injection, suggesting a potential physiological role in brain functions (Nakagawa, Nihonmatsu, Ohta, & Hirobe, 1996).

- PPARγ Agonist for Diabetes Treatment : A specific derivative, identified as KY-021, was found to be a potent peroxisome proliferators-activated receptor (PPAR) gamma agonist, showing potential as a drug for diabetes treatment (Azukizawa et al., 2008).

Synthesis and Analytical Methods

- Dynamic Kinetic Enzymatic Hydrolysis : The first synthesis of both enantiomers of certain tetrahydroisoquinoline-1-carboxylic acids was accomplished through dynamic kinetic resolution, indicating a method for producing high-purity compounds (Paál et al., 2008).

- Three-Component Reaction Synthesis : A method using three-component reactions for synthesizing 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives was developed, showing moderate to good yields (Schuster, Lázár, & Fülöp, 2010).

Pharmacological Research

- Anticancer Agent Synthesis : Substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized as potential anticancer agents, with the tetrahydroisoquinoline moiety being a common feature in biologically active molecules (Redda, Gangapuram, & Ardley, 2010).

Safety and Hazards

Future Directions

The future directions for research on 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid hydrochloride and its analogs are promising. Due to their diverse biological activities, these compounds have garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity .

Mechanism of Action

Target of Action

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid hydrochloride is a member of the tetrahydroisoquinolines (THIQ) class of compounds . THIQ-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Mode of Action

It is known that thiq-based compounds interact with their targets to exert their biological activities

Biochemical Pathways

Thiq-based compounds are known to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)8-2-1-7-3-4-11-6-9(7)5-8;/h1-2,5,11H,3-4,6H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOPPOUJUYGRIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697602 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220247-71-2 | |

| Record name | 7-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220247-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395597.png)

![Ethyl 5-hydroxy-7-oxo-2,8-diphenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395606.png)

![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395607.png)